REACTION_SMILES
|
[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[CH2:3]([O:5][C:6](=[O:4])[CH2:7][CH2:8][C:9](=[O:10])[c:11]1[c:12]([NH2:17])[cH:13][cH:14][cH:15][cH:16]1)[CH3:18].[H-:1].[Na+:2].[OH2:19]>>[O:5]=[C:6]1[CH2:7][CH2:8][C:9](=[O:10])[c:11]2[c:12]([cH:13][cH:14][cH:15][cH:16]2)[NH:17]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CCC(=O)c1ccccc1N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC(=O)c2ccccc2N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |